![molecular formula C21H19N3O3S B4388931 N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4388931.png)
N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-thiophenecarboxamide
Descripción general
Descripción
N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-thiophenecarboxamide, also known as MBX-2982, is a small molecule drug that has been developed as a potential treatment for type 2 diabetes. The drug works by targeting the G protein-coupled receptor GPR119, which is involved in the regulation of glucose homeostasis and insulin secretion. In
Mecanismo De Acción
N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-thiophenecarboxamide works by activating the GPR119 receptor, which is expressed in pancreatic beta cells and intestinal enteroendocrine cells. Activation of this receptor leads to the release of incretin hormones such as GLP-1 and GIP, which stimulate insulin secretion and improve glucose homeostasis. In addition, activation of GPR119 also leads to the release of other gut hormones such as PYY and GLP-2, which have been shown to have beneficial effects on glucose metabolism and energy balance.
Biochemical and Physiological Effects:
N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects related to glucose metabolism and insulin secretion. In preclinical studies, the drug has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. In clinical trials, the drug has been shown to improve glycemic control and reduce fasting plasma glucose levels in patients with type 2 diabetes. In addition, the drug has been shown to increase GLP-1 and GIP secretion, which are important incretin hormones that stimulate insulin secretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-thiophenecarboxamide for lab experiments is that it has been extensively studied in preclinical and clinical trials, which means that there is a large body of research available on the drug's mechanism of action and physiological effects. In addition, the drug has been shown to be effective in improving glycemic control in patients with type 2 diabetes, which makes it a promising candidate for further development as a treatment for this disease.
One limitation of N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-thiophenecarboxamide for lab experiments is that it is a small molecule drug, which means that it may have limited bioavailability and may be subject to rapid metabolism and elimination in vivo. In addition, the drug may have off-target effects that could complicate interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-thiophenecarboxamide. One area of interest is the development of new formulations of the drug that could improve its bioavailability and pharmacokinetic properties. Another area of interest is the identification of new targets for the drug, which could expand its potential applications beyond type 2 diabetes. Finally, there is a need for further research on the long-term safety and efficacy of the drug in humans, particularly in the context of chronic use.
Aplicaciones Científicas De Investigación
N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-thiophenecarboxamide has been extensively studied in preclinical and clinical trials as a potential treatment for type 2 diabetes. In preclinical studies, the drug has been shown to improve glucose tolerance and increase insulin secretion in animal models of diabetes. In clinical trials, the drug has been shown to improve glycemic control and reduce fasting plasma glucose levels in patients with type 2 diabetes.
Propiedades
IUPAC Name |
N-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-26-17-9-4-5-10-18(17)27-13-12-24-16-8-3-2-7-15(16)22-21(24)23-20(25)19-11-6-14-28-19/h2-11,14H,12-13H2,1H3,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAOMKCWFZTFBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.